![molecular formula C17H19BrN8 B2874921 5-溴-N-(1-(3-环丁基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁-3-基)-N-甲基嘧啶-2-胺 CAS No. 2320890-83-1](/img/structure/B2874921.png)

5-溴-N-(1-(3-环丁基-[1,2,4]三唑并[4,3-b]哒嗪-6-基)氮杂环丁-3-基)-N-甲基嘧啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

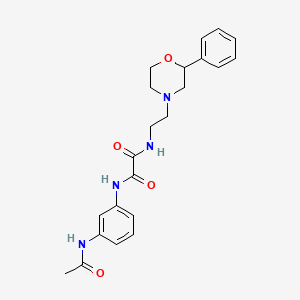

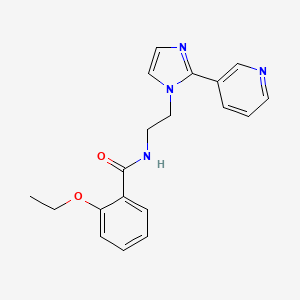

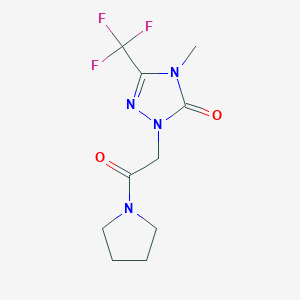

5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine is a useful research compound. Its molecular formula is C17H19BrN8 and its molecular weight is 415.299. The purity is usually 95%.

BenchChem offers high-quality 5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成与表征

对稠合唑并[1,5-a]蝶啶和唑并[5,1-b]嘌呤的研究涉及各种硝化剂及其对唑并[1,5-a]嘧啶-7-胺的影响。Gazizov 等人 (2020) 的这项研究探索了在不同条件下获得的硝化产物,导致合成了 6-硝基[1,2,4]三唑并[1,5-a]嘧啶-7-胺及其随后还原为 [1,2,4]三唑并[1,5-a]嘧啶-6,7-二胺。这些化合物进一步与亲电化合物反应以形成环状环,展示了唑并嘧啶和三唑并嘧啶在创建复杂杂环结构中的合成多功能性 (Gazizov 等人,2020)。

抗癌和抗菌活性

可用作合成取代吡唑的构件的烯胺酮已显示出在创建具有抗肿瘤和抗菌活性的化合物方面的潜力。Riyadh (2011) 合成了新型含 N-芳基吡唑的烯胺酮,并进一步反应生成各种杂环化合物。其中一些化合物对人乳腺癌和肝癌细胞系表现出细胞毒性作用,与 5-氟尿嘧啶相当,表明它们具有作为抗癌剂的潜力。此外,某些化合物表现出抗菌活性,突出了三唑并嘧啶及其衍生物在治疗传染病中的治疗应用 (Riyadh,2011)。

微管蛋白抑制机制

Zhang 等人 (2007) 对三唑并嘧啶作为抗癌剂的合成和 SAR 的研究表明,这些化合物具有独特的微管蛋白抑制机制。与其他促进微管蛋白聚合并与紫杉醇竞争结合的微管蛋白抑制剂不同,三唑并嘧啶抑制长春花生物碱与微管蛋白的结合。这种独特的机制突出了三唑并嘧啶在开发新型抗癌疗法中的潜力,尤其是在克服与多药耐药转运蛋白相关的耐药性方面 (Zhang 等人,2007)。

作用机制

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the targets’ function.

Biochemical Pathways

These could include pathways involved in cell growth and proliferation (anticancer activity), microbial growth (antimicrobial activity), pain and inflammation (analgesic and anti-inflammatory activity), oxidative stress (antioxidant activity), viral replication (antiviral activity), and various enzymatic processes (enzyme inhibitory effects) .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely ADME properties of the compound, which can impact its bioavailability and overall pharmacological activity.

Result of Action

Based on the reported pharmacological activities of similar compounds, the compound may have effects such as inhibiting cell growth and proliferation (anticancer activity), inhibiting microbial growth (antimicrobial activity), reducing pain and inflammation (analgesic and anti-inflammatory activity), reducing oxidative stress (antioxidant activity), inhibiting viral replication (antiviral activity), and inhibiting various enzymatic processes (enzyme inhibitory effects) .

属性

IUPAC Name |

5-bromo-N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylpyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN8/c1-24(17-19-7-12(18)8-20-17)13-9-25(10-13)15-6-5-14-21-22-16(26(14)23-15)11-3-2-4-11/h5-8,11,13H,2-4,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYEOHWWGCRNCFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C5=NC=C(C=N5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-1-[3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)propyl]-3,4-dihydroquinolin-2-one](/img/structure/B2874841.png)

![6-Acetyl-2-(4-((4-fluorophenyl)thio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2874846.png)

![2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2874847.png)

![4-benzoyl-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2874855.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2874861.png)